molecular formula C10H13NO4S B562430 1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 1076198-44-1

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

Cat. No. B562430
M. Wt: 243.277
InChI Key: DOAQSGORRRZSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone” is a chemical compound with the molecular formula C10H15ClN2O4S . It is also known as 2-Amino-1-(4’-methoxy-3’-sulfonamidophenyl)-2-propanone Hydrochloride . It is used for proteomics research .


Molecular Structure Analysis

The molecular weight of “1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone” is 294.76 . The molecular structure includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) .


Physical And Chemical Properties Analysis

“1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone” is a solid substance that is soluble in methanol . It should be stored at -20° C .

properties

IUPAC Name

2-methoxy-5-propanoylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-8(12)7-4-5-9(15-2)10(6-7)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAQSGORRRZSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652636
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4'-Methoxy-3'-sulfonamidophenyl)-1-propanone

CAS RN

1076198-44-1
Record name 2-Methoxy-5-propanoylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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